molecular formula C22H24N2OS B7467434 N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide

Cat. No. B7467434
M. Wt: 364.5 g/mol
InChI Key: YSURNSSHMYKUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide, also known as DMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMBC is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to inhibit the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to reduce the severity and duration of seizures in animal models of epilepsy. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is also stable under various conditions, making it suitable for use in various in vitro and in vivo assays. However, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in some assays.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide. One potential direction is to investigate the potential of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another future direction is to explore the structure-activity relationship of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide and other benzothiazole derivatives to identify more potent and selective compounds. Finally, further research is needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide and its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 3,5-dimethylphenylcyclohexanone in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. In pharmacology, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been demonstrated to have a significant effect on the central nervous system, including the modulation of the GABAergic system and the inhibition of the NMDA receptor. In neuroscience, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have a neuroprotective effect against various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-15-12-16(2)14-18(13-15)24(21(25)17-8-4-3-5-9-17)22-23-19-10-6-7-11-20(19)26-22/h6-7,10-14,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSURNSSHMYKUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.